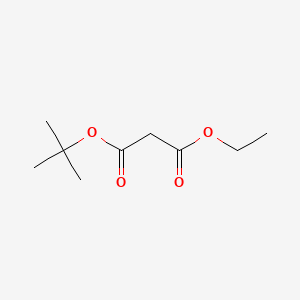

tert-Butyl ethyl malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-O-tert-butyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-12-7(10)6-8(11)13-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOBFMZGRJOSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186519 | |

| Record name | tert-Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32864-38-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32864-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl ethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032864383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32864-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl ethyl malonate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and illustrates a synthetic workflow.

Core Chemical Information

CAS Number: 32864-38-3[1]

This compound is an organic compound classified as a malonic acid ester. It features both a tert-butyl and an ethyl ester group attached to the malonate backbone. This asymmetrical substitution makes it a valuable building block in the synthesis of complex organic molecules, including chiral compounds and functionalized polymers.[1][2] Its utility in organic synthesis is well-documented, particularly in the preparation of polar ester-functionalized aliphatic polysulfones.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C9H16O4 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Density | 0.994 g/mL at 25 °C | [2] |

| Boiling Point | 83-85 °C at 8 mmHg | [2] |

| Refractive Index | n20/D 1.416 | [2] |

| Solubility | Miscible with most common solvents; Immiscible with water. | [2] |

| Appearance | Colorless to almost colorless clear liquid. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective application in research and development. Below are established protocols from reputable sources.

Synthesis of this compound from Monoethyl Malonate and Isobutylene

This procedure is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.

Materials:

-

Monoethyl malonate

-

Isobutylene

-

Ether

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

In a 500-mL heavy-walled pressure bottle, combine 100 mL of ether and 3.5 mL of concentrated sulfuric acid.

-

Cool the solution to 5 °C using an ice bath.

-

To the cooled solution, add 56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (about 0.75 mole) of isobutylene.

-

Securely stopper the bottle and shake it mechanically at room temperature overnight.

-

After shaking, chill the bottle in an ice-salt bath before carefully opening it.

-

Pour the reaction mixture into a 1-L Erlenmeyer flask containing a pre-cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.

-

Swirl the mixture and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous portion with two 75-mL portions of ether.

-

Combine the organic layers and dry them over anhydrous magnesium sulfate.

-

Concentrate the solution and distill the residue under reduced pressure to obtain this compound.

Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)

This alternative synthesis route employs a common coupling agent.

Materials:

-

Monoethyl malonate

-

tert-Butanol

-

Acetonitrile

-

Dicyclohexylcarbodiimide (DCC)

Procedure:

-

Dissolve 5 g (37.8 mmol) of monoethyl malonate in 45 mL of acetonitrile in a suitable reaction flask with stirring.

-

Slowly add 2.8 mL (37.8 mmol) of tert-butanol to the stirring solution.

-

In a separate container, dissolve 8.58 g (41.6 mmol) of DCC in 5 mL of acetonitrile.

-

Add the DCC solution dropwise to the reaction mixture over a period of 2 hours with continuous stirring.

-

Upon completion of the reaction, filter the mixture to remove the insoluble dicyclohexylurea byproduct.

-

Concentrate the filtrate to yield this compound.

Purification of this compound

This protocol is essential for removing impurities, such as monoethyl malonate, before use in sensitive reactions.

Materials:

-

Crude this compound

-

Sodium hydroxide solution (ice-cold)

-

Ether

-

Anhydrous magnesium sulfate

-

Potassium carbonate or magnesium oxide (optional)

Procedure:

-

To approximately 50 g of the crude ester, add an ice-cold solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.

-

Swirl the mixture a few times and transfer it to a separatory funnel.

-

Extract the mixture with two 75-mL portions of ether.

-

Combine the ether extracts and dry them over anhydrous magnesium sulfate.

-

To inhibit decomposition during distillation, it is recommended to wash the distillation flask with aqueous sodium hydroxide, rinse with water, and dry thoroughly. The addition of a small amount of potassium carbonate or magnesium oxide to the dried extract is also advised.

-

Distill the product under reduced pressure through a 10-cm Vigreux column.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from monoethyl malonate and isobutylene.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Applications of tert-Butyl Ethyl Malonate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: tert-Butyl ethyl malonate is a mixed ester of malonic acid that serves as a highly versatile and strategic building block in modern organic chemistry. Its principal utility stems from the differential reactivity of its two ester functionalities—the tert-butyl group and the ethyl group. The tert-butyl ester is labile under acidic conditions, while the ethyl ester is susceptible to saponification under basic conditions. This orthogonal reactivity allows for selective deprotection and subsequent transformations, making it a superior alternative to symmetrical malonates like diethyl malonate in complex multi-step syntheses. This guide provides an in-depth overview of its core applications, detailed experimental protocols, and key reaction pathways.

Core Concepts and Physicochemical Properties

This compound, with the chemical formula C₉H₁₆O₄, is a colorless liquid widely employed as an intermediate in organic synthesis.[1] Its structure features a central methylene group activated by two adjacent carbonyls, making the α-protons acidic (pKa ≈ 11.86) and readily removable by a suitable base.[1] This acidity is the cornerstone of its utility in the malonic ester synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 32864-38-3 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Boiling Point | 83-85 °C at 8 mmHg | [1] |

| Density | 0.994 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.416 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Solubility | Miscible with most common organic solvents; immiscible with water. |[1] |

Key Applications in Organic Synthesis

The primary application of this compound is in the malonic ester synthesis , a powerful method for preparing substituted carboxylic acids and their derivatives.[4] The presence of two different ester groups allows for synthetic routes that are not easily achievable with symmetrical malonates.

Mono-alkylation and Synthesis of Substituted Acetic Acids

The active methylene protons of this compound can be abstracted by a base to form a stable enolate. This nucleophilic enolate readily reacts with alkyl halides (or other electrophiles) to form α-substituted derivatives. The key advantage of this reagent is the ability to selectively cleave one of the ester groups.

-

Selective Cleavage of the tert-Butyl Ester: Treatment of the alkylated intermediate with a strong acid, such as trifluoroacetic acid (TFA), selectively removes the tert-butyl group via elimination of isobutylene.[5][6] Subsequent heating of the resulting malonic acid monoester induces decarboxylation to afford a mono-substituted ethyl acetate derivative.[4][7] This pathway is invaluable for synthesizing complex ethyl esters.

-

Selective Saponification of the Ethyl Ester: Conversely, the ethyl ester can be selectively hydrolyzed under basic conditions (e.g., using KOH or NaOH) while leaving the sterically hindered tert-butyl ester intact.[5] This provides access to α-substituted tert-butyl monoesters of malonic acid.

Caption: General workflow for the malonic ester synthesis.

Asymmetric Synthesis of Chiral Malonates

This compound serves as a prochiral substrate for creating stereogenic centers. Enantioselective alkylation can be achieved by using chiral phase-transfer catalysts.[5] This methodology allows for the synthesis of optically active α,α-dialkylmalonates, which are important precursors in drug development. The differential reactivity of the ester groups is again crucial for the subsequent selective transformation of these chiral building blocks into the desired target molecules.[5]

Synthesis of Functionalized Polymers

In materials science, this compound has been used in the synthesis of polar ester-functionalized aliphatic polysulfones.[1] The incorporation of the ester functionality can modify the polymer's properties, such as its thermal stability and solubility, making it suitable for specialized applications.[1]

Caption: Orthogonal deprotection pathways of alkylated this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a framework for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This procedure is an adaptation of the method for preparing di-tert-butyl malonate, as described in Organic Syntheses.[8]

-

Step 1: Preparation of Monoethyl Malonate. Monoethyl malonate is first prepared from potassium ethyl malonate. A mixture of 80 g (0.470 mole) of potassium ethyl malonate and 50 ml of water is cooled to 5°C. 40 ml of concentrated hydrochloric acid is added over 30 minutes while maintaining the temperature below 10°C. The mixture is filtered, and the aqueous layer is extracted with ether. The combined ether solutions are dried and concentrated to yield the liquid residue of monoethyl malonate.[8]

-

Step 2: Esterification with Isobutylene. A 500-ml heavy-walled pressure bottle is charged with 100 ml of ether and 3.5 ml of concentrated sulfuric acid and cooled to 5°C. 56 g (0.42 mole) of monoethyl malonate and approximately 60 ml (about 0.75 mole) of liquefied isobutylene are added.[8]

-

Step 3: Reaction and Workup. The bottle is sealed, clamped, and shaken mechanically at room temperature overnight. The bottle is then chilled in an ice-salt bath before opening. The reaction mixture is poured into a cooled solution of 50 g of sodium hydroxide in 200 ml of water and 200 g of ice.[8]

-

Step 4: Purification. The layers are separated, and the aqueous portion is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate.[8] The solution is concentrated and distilled under reduced pressure. The fraction distilling at 98–100°C/22 mm Hg is collected.[8] The yield is typically between 53–58%.[8]

Table 2: Summary of Synthesis Protocol for this compound

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | Monoethyl malonate | [8] |

| Reagent | Isobutylene, H₂SO₄ (cat.) | [8] |

| Solvent | Diethyl ether | [8] |

| Reaction Time | Overnight | [8] |

| Temperature | Room Temperature | [8] |

| Purification | Distillation (98–100°C/22 mmHg) | [8] |

| Typical Yield | 53–58% |[8] |

Protocol 2: General α-Alkylation

This protocol describes a general procedure for the mono-alkylation of this compound.

-

Step 1: Deprotonation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is made in anhydrous THF or DMF. The flask is cooled to 0°C. This compound (1.0 equivalent) is added dropwise via syringe. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour until gas evolution ceases.

-

Step 2: Alkylation. The solution is cooled back to 0°C, and the alkyl halide (R-X, 1.0-1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature (or heated, depending on the reactivity of the halide) and monitored by TLC until the starting material is consumed.

-

Step 3: Workup and Purification. The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Selective tert-Butyl Ester Cleavage and Decarboxylation

This procedure outlines the selective removal of the tert-butyl group followed by decarboxylation.[5]

-

Step 1: Deprotection. The α-alkylated this compound (1.0 equivalent) is dissolved in dichloromethane (DCM). The solution is cooled to 0°C. Trifluoroacetic acid (TFA, 5-10 equivalents) is added dropwise. The reaction is stirred at 0°C and allowed to warm to room temperature, monitoring by TLC for the disappearance of the starting material (typically 1-4 hours).

-

Step 2: Workup. The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene (2x) to ensure complete removal of TFA.

-

Step 3: Decarboxylation. The crude malonic acid monoester is transferred to a round-bottom flask equipped with a reflux condenser and heated in an oil bath at 120-160°C until gas (CO₂) evolution stops (typically 1-3 hours).

-

Step 4: Purification. The resulting crude ethyl ester is cooled to room temperature and purified by vacuum distillation or flash column chromatography to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.[8]

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. pdf.lookchemmall.com [pdf.lookchemmall.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of tert-Butyl Ethyl Malonate from Diethyl Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of tert-butyl ethyl malonate, a valuable reagent in organic synthesis, starting from the readily available diethyl malonate. The described pathway proceeds through the formation of potassium ethyl malonate and its subsequent conversion to monoethyl malonate, which is then esterified to the final product. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound from diethyl malonate is a multi-step process that can be broken down into three primary stages:

-

Selective Monohydrolysis: Diethyl malonate is selectively hydrolyzed to its corresponding monoester salt, potassium ethyl malonate.

-

Acidification: The potassium salt is then acidified to yield monoethyl malonate.

-

Tert-Butylation: Finally, monoethyl malonate is esterified with isobutylene under acidic conditions to afford the target compound, this compound.

This method is favored for its reliable yields and the accessibility of the required reagents.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from diethyl malonate, including reactant quantities, yields, and physical properties of the final product.

Table 1: Reagents and Yields for the Synthesis of Potassium Ethyl Malonate

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |

| Diethyl Malonate | 160.17 | 0.625 | 100 g | 75-82 |

| Potassium Hydroxide | 56.11 | 0.624 | 35 g | |

| Absolute Ethanol | 46.07 | - | 800 mL | |

| Product: Potassium Ethyl Malonate | 170.20 | - | 80-87 g |

Table 2: Reagents and Yields for the Synthesis of Monoethyl Malonate

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |

| Potassium Ethyl Malonate | 170.20 | 0.470 | 80 g | 93-100 |

| Concentrated Hydrochloric Acid | 36.46 | - | 40 mL | |

| Water | 18.02 | - | 50 mL | |

| Ether | 74.12 | - | - | |

| Product: Monoethyl Malonate | 132.12 | - | 58-62 g |

Table 3: Reagents and Yields for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |

| Monoethyl Malonate | 132.12 | 0.42 | 56 g | 53-58 |

| Isobutylene | 56.11 | ~0.75 | ~60 mL | |

| Concentrated Sulfuric Acid | 98.08 | - | 3.5 mL | |

| Ether | 74.12 | - | 125 mL | |

| Product: this compound | 188.22 | - | 42-47 g |

Table 4: Physical and Spectroscopic Properties of this compound

| Property | Value |

| CAS Number | 32864-38-3[1][2][3][4][5] |

| Molecular Formula | C₉H₁₆O₄[1][5] |

| Molecular Weight | 188.22 g/mol [2][3][4][5] |

| Boiling Point | 83-85 °C at 8 mmHg[2][3] |

| 98-100 °C at 22 mmHg[6] | |

| 107-109 °C at 24 mmHg[6] | |

| Density | 0.994 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.416[2][3] |

Experimental Protocols

The following are detailed experimental procedures for each step of the synthesis.

Step 1: Preparation of Potassium Ethyl Malonate[6][7]

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

The flask is charged with 100 g (0.625 mole) of diethyl malonate and 400 mL of absolute ethanol.

-

While stirring, a solution of 35 g (0.624 mole) of potassium hydroxide pellets in 400 mL of absolute ethanol is added dropwise over a period of 1 hour at room temperature. A white precipitate will form during the addition.

-

After the addition is complete, stirring is continued for an additional 2 hours. The mixture is then allowed to stand overnight.

-

The mixture is heated to boiling on a steam bath and filtered while hot using suction.

-

The filtrate is cooled in an ice bath to complete the precipitation of potassium ethyl malonate.

-

The salt is collected by suction filtration, washed with a small amount of ether, and dried under reduced pressure.

-

Additional product can be obtained by concentrating the mother liquor. The total yield is typically between 80-87 g (75-82%).[6]

Step 2: Preparation of Monoethyl Malonate[6]

-

A 250-mL three-necked flask is equipped with a stirrer, a dropping funnel, and a thermometer.

-

The flask is charged with 80 g (0.470 mole) of potassium ethyl malonate and 50 mL of water.

-

The mixture is cooled to 5 °C in an ice bath.

-

40 mL of concentrated hydrochloric acid is added dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

The mixture is filtered with suction, and the precipitate of potassium chloride is washed with 75 mL of ether.

-

The aqueous layer of the filtrate is separated and extracted with three 50-mL portions of ether.

-

The combined ether solutions are dried over anhydrous magnesium sulfate.

-

Most of the ether is removed by distillation at atmospheric pressure, and the remainder is removed under reduced pressure to yield the liquid monoethyl malonate. The yield is typically between 58-62 g (93-100%).[6]

Step 3: Preparation of this compound[6]

-

A pressure bottle is charged with 125 mL of ether and 3.5 mL of concentrated sulfuric acid.

-

The solution is cooled to 5 °C in an ice bath.

-

56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (~0.75 mole) of liquefied isobutylene are added.

-

The bottle is immediately and securely sealed with a stopper and shaken mechanically at room temperature overnight.

-

The bottle is then chilled in an ice-salt bath before being carefully opened.

-

The reaction mixture is poured into a 1-liter Erlenmeyer flask containing a cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.

-

The mixture is swirled and transferred to a separatory funnel. The layers are separated, and the aqueous portion is extracted with two 75-mL portions of ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solution is concentrated, and the residue is distilled under reduced pressure through a 10-cm Vigreux column. The fraction distilling at 98-100 °C/22 mmHg or 107-109 °C/24 mmHg is collected. The yield is typically between 42-47 g (53-58%).[6]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Caption: Synthetic workflow for this compound.

References

physical and chemical properties of tert-butyl ethyl malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl ethyl malonate. It includes detailed experimental protocols for its synthesis and purification, presented alongside key safety and handling information. The data and methodologies are structured to support advanced research and development applications.

Physical and Chemical Properties

This compound is a diester of malonic acid, featuring both a tert-butyl and an ethyl group. It is a valuable reagent in organic synthesis, particularly in the preparation of substituted carboxylic acids and polysulfones.[1][2] Its physical state at room temperature is a clear, colorless liquid.[1][2][3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₆O₄[4][5][6] |

| Molecular Weight | 188.22 g/mol [4][7] |

| Density | 0.994 g/mL at 25 °C[1][4] |

| Boiling Point | 83-85 °C at 8 mmHg[1][4]98-100 °C at 22 mmHg[8] |

| Refractive Index | n20/D 1.416[1][4] |

| Flash Point | 87 °C (189 °F)[1][4][9] |

| Solubility | Miscible with most common solvents; Immiscible with water.[1][3][4] |

| pKa (Predicted) | 11.86 ± 0.46[1][2] |

| CAS Number | 32864-38-3[4][5][6] |

Chemical Reactivity and Stability

This compound's reactivity is centered around the active methylene group (the CH₂ group flanked by two carbonyls) and the differential reactivity of its two ester groups.

-

Alkylation: The acidic protons of the α-carbon can be removed by a suitable base to form a carbanion, which can then be alkylated. This is a cornerstone of the malonic ester synthesis for preparing substituted acetic acids.

-

Hydrolysis/De-esterification: The ethyl and tert-butyl ester groups can be selectively cleaved under different conditions. The tert-butyl ester is labile under acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester is more readily hydrolyzed under basic conditions (e.g., KOH).[10] This differential reactivity is highly valuable in multi-step organic synthesis.

-

Stability and Decomposition: The compound is sensitive to acid, which can catalyze the decomposition of the tert-butyl group.[2][8] During distillation, traces of acid can lead to autocatalytic decomposition, evidenced by severe foaming.[2] To prevent this, it is recommended that distillation apparatus be washed with a base and that a basic stabilizer like potassium carbonate or magnesium oxide be added before heating.[2][8] The compound should be stored under an inert atmosphere.[1][2]

Experimental Protocols

The following sections detail established procedures for the synthesis and purification of this compound.

This procedure is adapted from Organic Syntheses and involves the reaction of monoethyl malonate with isobutylene.[8]

Materials:

-

Monoethyl malonate (0.42 mole)

-

Liquefied isobutylene (approx. 0.75 mole)

-

Ether (100 mL)

-

Concentrated sulfuric acid (3.5 mL)

-

500-mL heavy-walled pressure bottle

-

Sodium hydroxide solution (50 g NaOH in 200 mL water)

-

Ice

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A 500-mL Pyrex heavy-walled, narrow-mouthed pressure bottle is charged with 100 mL of ether and 3.5 mL of concentrated sulfuric acid. The solution is cooled to 5°C in an ice bath.[8]

-

Addition of Reactants: 56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (about 0.75 mole) of liquefied isobutylene are added to the cooled solution.[8]

-

Reaction: The bottle is immediately sealed with a rubber stopper, which is securely clamped. The mixture is then shaken mechanically at room temperature overnight.[8]

-

Workup: The bottle is chilled in an ice-salt bath before opening. The reaction mixture is poured into a 1-L Erlenmeyer flask containing a cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.[8]

-

Extraction: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous portion is extracted twice with 75-mL portions of ether.[8]

-

Drying: The combined organic layers are dried over anhydrous magnesium sulfate.[8]

Materials:

-

Dried crude product from synthesis

-

Distillation apparatus with a 10-cm Vigreux column

-

Potassium carbonate or magnesium oxide (optional, as a stabilizer)[2][8]

-

Vacuum source

Procedure:

-

Apparatus Preparation: The distillation apparatus must be thoroughly cleaned. It is essential to wash the glassware with a sodium hydroxide solution, followed by rinsing and drying, to remove any acidic residues that could cause decomposition of the product.[2][8]

-

Distillation Setup: The dried ether solution is concentrated in a round-bottomed flask. A small amount of potassium carbonate or magnesium oxide is recommended to be added before distillation to inhibit decomposition.[2][8]

-

Fractional Distillation: The crude product is distilled at reduced pressure through a 10-cm Vigreux column.[8]

-

Collection: The fraction distilling at 98–100°C/22 mmHg or 107–109°C/24 mm is collected.[8] The expected yield is typically in the range of 53–58%.[8]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process described above.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound CAS#: 32864-38-3 [m.chemicalbook.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 丙二酸叔丁基乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [guidechem.com]

- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

tert-Butyl ethyl malonate safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of tert-Butyl Ethyl Malonate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (CAS No: 32864-38-3), a common reagent in organic synthesis.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless liquid | [1][4][5] |

| Boiling Point | 106 - 110 °C / 222.8 - 230 °F | [1] |

| 83-85 °C / 8 mmHg | [4] | |

| Flash Point | 87 °C / 188.6 °F (closed cup) | [1][6] |

| Density | 0.994 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.416 | [4] |

| Water Solubility | Immiscible | [4] |

| Odor | No information available | [1] |

Section 2: Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][7] While it is not considered hazardous to health at its given concentration, proper handling is essential to mitigate risks.[1]

| Hazard Classification | Statement | Source |

| Physical Hazard | H227: Combustible liquid | [1][7] |

Signal Word: Warning[1]

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. | [6] |

| Hand Protection | Chemical-resistant gloves. | |

| Skin and Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure. | [6] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] A dust mask type N95 (US) has also been suggested. |

Handling and Storage

-

Handling:

-

Storage:

Section 4: Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][6] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [1][6] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. If not breathing, give artificial respiration. | [1][6] |

| Ingestion | Do NOT induce vomiting. Get medical attention. | [1][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][6] Water mist can be used to cool closed containers.[1][6]

-

Specific Hazards: Combustible material. Containers may explode when heated.[1][6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

-

Ensure adequate ventilation.[2]

-

Remove all sources of ignition.[1]

-

Use personal protective equipment.[2]

-

Absorb the spill with an inert absorbent material (e.g., sand, silica gel).[1]

-

Collect the absorbed material into a suitable, closed container for disposal.[1]

Section 5: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited.

| Data Point | Information | Source |

| Acute Toxicity | The toxicological properties have not been fully investigated.[6] | |

| Carcinogenicity | No information available.[6] | |

| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] | |

| Persistence and Degradability | No data available.[2] | |

| Bioaccumulative Potential | No data available.[2] |

Section 6: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[1][7] It is recommended to use a licensed disposal company.[8]

Section 7: Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. labproinc.com [labproinc.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 32864-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

Navigating the Solution: A Technical Guide to the Solubility of Tert-Butyl Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl ethyl malonate in common organic solvents. As a key intermediate in various synthetic pathways, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers a robust framework based on its chemical properties, the behavior of analogous compounds, and established experimental protocols for determining solubility.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a diester functional group, contributing a degree of polarity. However, the presence of the bulky, nonpolar tert-butyl group and the ethyl group significantly influences its overall solubility profile, rendering it a predominantly nonpolar to moderately polar molecule.

Qualitative Solubility Profile

Based on its structure and information from chemical suppliers, this compound is generally described as being miscible with most common organic solvents and immiscible with water.[1][2][3] This high solubility in a wide range of organic media is a key attribute for its application in organic synthesis.

For a more detailed, albeit qualitative, understanding, the following table summarizes the expected solubility of this compound in various classes of organic solvents. This is based on its structural similarity to other malonic acid esters and general principles of solubility.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of alcohols can engage in dipole-dipole interactions with the ester carbonyls of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are effective solvents for a wide range of organic compounds and share a similar polarity profile with this compound. |

| Ketones | Acetone, Methyl ethyl ketone | Miscible | The polar carbonyl group of ketones can interact favorably with the ester groups of the solute. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | These solvents are capable of dissolving a broad spectrum of organic compounds, including those with moderate polarity like diesters. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar nature of these solvents makes them suitable for dissolving the largely nonpolar this compound. |

| Esters | Ethyl acetate | Miscible | As an ester itself, ethyl acetate has a similar polarity and is expected to be an excellent solvent. |

| Amides | N,N-Dimethylformamide (DMF) | Miscible | Highly polar aprotic solvents like DMF are generally effective at dissolving a wide array of organic molecules. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Miscible | DMSO is a strong, polar aprotic solvent capable of dissolving many organic compounds. |

| Water | Immiscible | The large nonpolar alkyl groups (tert-butyl and ethyl) dominate the molecule's character, making it hydrophobic and thus immiscible with the highly polar water.[1][2][3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols outline standard methodologies for determining the solubility of a liquid solute like this compound in an organic solvent.

Method 1: Gravimetric Method (for Volatile Solvents)

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., sealed flask or vial)

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the chosen organic solvent in a sealed vessel.

-

Equilibration: Place the vessel in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

Sample Withdrawal: Once equilibrium is established, cease agitation and allow any undissolved material to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any particulate matter.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once all the solvent has been removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of vial)] / (Volume of aliquot in mL) * 100

Method 2: Instrumental Analysis (e.g., HPLC, GC)

This method is highly accurate and can be used for a wide range of solute and solvent combinations.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel

-

Constant temperature bath or shaker

-

Syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the appropriate chromatographic method (HPLC or GC) to generate a calibration curve (response vs. concentration).

-

Preparation of Saturated Solution: Prepare a saturated solution as described in Method 1 (Steps 1 and 2).

-

Sample Preparation: Withdraw an aliquot of the clear, saturated supernatant using a filtered syringe. Dilute this aliquot quantitatively with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the chromatograph and record the response.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. The solubility is then calculated by taking the dilution factor into account.

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

Spectroscopic Analysis of Tert-Butyl Ethyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl ethyl malonate, a key reagent in organic synthesis. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, along with standardized experimental protocols for data acquisition. The information presented herein is intended to support researchers in the accurate identification and characterization of this compound.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.3 | Singlet | 2H | -CO-CH₂ -CO- |

| 1.4 | Singlet | 9H | -C(CH₃)₃ |

| 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | Ester Carbonyl (ethyl ester) |

| 166.1 | Ester Carbonyl (tert-butyl ester) |

| 82.1 | Quaternary Carbon (-C (CH₃)₃) |

| 61.5 | Methylene Carbon (-O-CH₂ -CH₃) |

| 42.0 | Methylene Carbon (-CO-CH₂ -CO-) |

| 28.0 | Methyl Carbons (-C(CH₃ )₃) |

| 14.1 | Methyl Carbon (-O-CH₂-CH₃ ) |

Solvent: CDCl₃ (Predicted)

Table 3: Infrared (IR) Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2980 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester carbonyl) |

| 1368 | Medium | C-H bend (tert-butyl) |

| 1150 | Strong | C-O stretch (ester) |

Phase: Gas

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Gas-Phase FT-IR Spectrum Acquisition:

-

Sample Introduction: A gaseous sample of this compound is introduced into an evacuated gas cell of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Instrumentation: The spectrum is recorded using a standard FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 32-64

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: A background spectrum of the empty gas cell is acquired and subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualizations

The logical workflow for the spectral analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectral analysis of this compound.

Commercial Availability and Technical Guide for tert-Butyl Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for tert-butyl ethyl malonate (CAS No: 32864-38-3). This versatile reagent is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.

Physicochemical Properties

This compound is a colorless liquid with the following properties:

-

Molecular Weight: 188.22 g/mol [1]

-

IUPAC Name: 1-tert-butyl 3-ethyl propanedioate[3]

-

Synonyms: Malonic acid tert-butyl ethyl ester[4]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically at a purity of 95% or greater. The following table summarizes the offerings from several prominent suppliers for easy comparison.

| Supplier | CAS Number | Purity/Assay | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Additional Notes |

| Thermo Scientific | 32864-38-3 | ≥94.0% (GC) | C₉H₁₆O₄ | 188.22 | Liquid | Refractive Index: 1.4130-1.4190 @ 20°C. |

| Tokyo Chemical Industry (TCI) | 32864-38-3 | >95.0% (GC) | C₉H₁₆O₄ | 188.22 | Colorless to Almost colorless clear liquid | - |

| Fisher Scientific | 32864-38-3 | 95% | C₉H₁₆O₄ | 188.223 | - | Miscible with most common solvents; immiscible with water. |

| Sigma-Aldrich | 32864-38-3 | 95% | C₉H₁₆O₄ | 188.22 | Liquid | Density: 0.994 g/mL at 25 °C. |

| Santa Cruz Biotechnology | 32864-38-3 | - | C₉H₁₆O₄ | 188.22 | - | Biochemical for proteomics research.[1] |

| Oakwood Chemical | 32864-38-3 | - | C₉H₁₆O₄ | 188.23 | - | - |

| CookeChem | 32864-38-3 | 95% | C₉H₁₆O₄ | 188.22 | - | Boiling Point: 83-85 °C/8 mmHg.[5] |

| BLD Pharm | 32864-38-3 | - | C₉H₁₆O₄ | - | - | Storage: Inert atmosphere, room temperature.[6] |

Synthesis and Applications

This compound is a key intermediate in the malonic ester synthesis, a versatile method for preparing carboxylic acids. The presence of two different ester groups, ethyl and tert-butyl, allows for selective deprotection under different reaction conditions. The tert-butyl group can be removed under acidic conditions, while the ethyl group is typically cleaved by hydrolysis under basic or acidic conditions. This differential reactivity is highly advantageous in multi-step organic syntheses.

Exemplary Experimental Protocol: Alkylation of this compound

The following is a representative protocol for the alkylation of this compound, a crucial step in the synthesis of substituted carboxylic acids.

Materials:

-

This compound

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure alkylated product.

Workflow for Carboxylic Acid Synthesis

The following diagram illustrates the general workflow for the synthesis of a substituted carboxylic acid starting from this compound. This process highlights the key steps of deprotonation, alkylation, and subsequent selective deprotection and decarboxylation.

Caption: Synthetic pathway from this compound to a substituted carboxylic acid.

Safety Information

This compound is a combustible liquid.[7][8] It is advisable to handle it in a well-ventilated area and away from sources of ignition. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 32864-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound , 95% , 32864-38-3 - CookeChem [cookechem.com]

- 6. 32864-38-3|this compound|BLD Pharm [bldpharm.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Malonic Ester Synthesis Utilizing Tert-Butyl Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and efficient method for the preparation of substituted carboxylic acids. A significant refinement of this classical synthesis involves the use of asymmetrically substituted malonic esters, such as tert-butyl ethyl malonate. This guide offers a detailed exploration of the mechanism, experimental protocols, and applications of malonic ester synthesis with a specific focus on this compound, a reagent that offers unique advantages in complex molecular synthesis, particularly within the realm of drug discovery and development.

Core Mechanism: A Stepwise Analysis

The malonic ester synthesis using this compound proceeds through a sequence of well-defined steps: enolate formation, alkylation, and a selective hydrolysis followed by decarboxylation. The use of a mixed tert-butyl and ethyl ester allows for differential deprotection, a key advantage in multi-step syntheses.

Step 1: Enolate Formation

The synthesis begins with the deprotonation of the α-carbon of this compound. The hydrogens on the carbon flanked by two carbonyl groups are significantly acidic (pKa ≈ 13 in diethyl malonate) and are readily removed by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate is a potent nucleophile.[2][3] The choice of base and solvent is crucial; typically, an alkoxide corresponding to the smaller ester group (in this case, ethoxide) is used in an alcohol solvent (ethanol) to prevent transesterification.[4]

Step 2: Alkylation

The generated enolate anion participates in a nucleophilic substitution reaction with an alkyl halide (R-X).[5] This step proceeds via an S(_N)2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][3] This reaction forms a new carbon-carbon bond, yielding an α-substituted this compound.[1]

It is important to note that the resulting mono-alkylated product still possesses one acidic α-hydrogen, which can be removed by another equivalent of base to form a new enolate.[2] This second enolate can then react with another molecule of an alkyl halide (which can be the same as or different from the first) to yield a di-alkylated malonic ester.[2][4] This possibility for dialkylation adds to the synthetic versatility of the method.[4]

Step 3: Selective Hydrolysis and Decarboxylation

The final and distinguishing step in the synthesis using this compound is the selective removal of one ester group and the subsequent decarboxylation. The differential reactivity of the tert-butyl and ethyl esters allows for controlled hydrolysis:

-

Acid-Catalyzed Hydrolysis and Decarboxylation: The tert-butyl ester group is labile under acidic conditions. Treatment with an acid like trifluoroacetic acid (TFA) selectively cleaves the tert-butyl group to form a β-keto carboxylic acid intermediate.[6] This intermediate is unstable and readily loses carbon dioxide upon gentle heating to yield the corresponding ethyl ester of the substituted acetic acid.

-

Saponification and Decarboxylation: Alternatively, both ester groups can be hydrolyzed under basic conditions (saponification) using a strong base like sodium hydroxide, followed by acidification.[5] This yields a substituted malonic acid. These di-acids are also thermally unstable and readily decarboxylate upon heating to give the final substituted carboxylic acid.[2][5]

The overall result of the malonic ester synthesis is the conversion of an alkyl halide to a carboxylic acid with the addition of two carbon atoms.[1]

Visualizing the Pathway and Workflow

To elucidate the process, the following diagrams illustrate the core mechanism and a general experimental workflow.

Caption: Mechanism of Malonic Ester Synthesis.

Caption: General Experimental Workflow.

Quantitative Data Summary

The physical and chemical properties of this compound are well-documented, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₄ | [7][8][9] |

| Molecular Weight | 188.22 g/mol | [7][8][9] |

| Boiling Point | 83-85 °C at 8 mmHg | [7][10][11] |

| Density | 0.994 g/mL at 25 °C | [7][10][11] |

| Refractive Index (n²⁰/D) | 1.416 | [7][10][11] |

| CAS Number | 32864-38-3 | [7][8][9] |

| Appearance | Clear, colorless liquid | [7][10] |

| Solubility | Miscible with most common organic solvents; immiscible with water. | [7][10] |

Yields in malonic ester synthesis are generally good, though they can be affected by factors such as the nature of the alkyl halide and the potential for side reactions like dialkylation.[4][12] For instance, the preparation of ethyl (ethyl-1-butyl) malonate has been reported with yields of 75-80%.[12]

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. The following protocols are adapted from established literature.

Protocol 1: Preparation of this compound

The synthesis of this compound can be achieved by the acid-catalyzed esterification of monoethyl malonate with isobutylene.[13]

-

Reaction Setup: A solution of sulfuric acid in diethyl ether is prepared in a pressure bottle.[13]

-

Addition of Reactants: The solution is cooled to 5°C, and monoethyl malonate and condensed isobutylene are added.[13]

-

Reaction: The bottle is sealed and shaken mechanically at room temperature overnight.[13]

-

Work-up: The reaction mixture is chilled and then poured into a cold aqueous solution of sodium hydroxide.[13] The layers are separated, and the aqueous layer is extracted with ether.[13]

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.[13] The final product is purified by vacuum distillation.[7] It is recommended to add a non-volatile base like potassium carbonate to the distillation flask to prevent acid-catalyzed decomposition.[7]

Protocol 2: Alkylation of this compound

This protocol outlines the general procedure for the mono-alkylation of the malonate ester.

-

Enolate Formation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.[14]

-

Addition of Malonate: this compound is added slowly to the cooled ethoxide solution.[14]

-

Alkylation: The alkyl halide (e.g., n-butyl bromide) is added gradually to the solution of the enolate.[14] The reaction mixture is then heated to reflux for several hours to ensure complete reaction.[12]

-

Work-up: Most of the ethanol is removed by distillation. Water is added to the residue, and the layers are separated.[14] The organic layer, containing the alkylated product, is washed and dried.[14]

-

Purification: The crude product is purified by vacuum distillation.[12]

Protocol 3: Hydrolysis and Decarboxylation

This final step converts the alkylated malonate ester into the target carboxylic acid.

-

Hydrolysis: The purified alkylated this compound is mixed with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.[1]

-

Decarboxylation: The mixture is heated to reflux. During this process, both ester groups are hydrolyzed, and the resulting substituted malonic acid decarboxylates to yield the final carboxylic acid.[1]

-

Isolation: After cooling, the carboxylic acid product is isolated, which may involve extraction into an organic solvent, followed by drying and removal of the solvent.

-

Purification: The final product can be further purified by distillation or recrystallization.

Relevance in Drug Development

The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development. Carboxylic acid moieties are prevalent in a vast array of pharmacologically active molecules. This synthesis provides a reliable route to complex carboxylic acids that might be difficult to prepare by other means. The ability to introduce one or two alkyl substituents with high control allows for the systematic modification of molecular structures to optimize biological activity, selectivity, and pharmacokinetic properties. For example, malonic esters are used in the synthesis of barbiturates, which have sedative and anticonvulsant properties.[4] The versatility of the malonic ester synthesis makes it an invaluable method for generating novel molecular scaffolds and building blocks for drug discovery pipelines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. d-nb.info [d-nb.info]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: 32864-38-3 [m.chemicalbook.com]

- 11. マロン酸tert-ブチルエチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. US2894981A - Alkylation of malonic esters - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Tert-Butyl Ethyl Malonate: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tert-butyl ethyl malonate is a valuable and versatile C3 building block in medicinal chemistry and organic synthesis. Its utility stems from the differential reactivity of its two distinct ester functionalities—the tert-butyl ester and the ethyl ester. This structural feature allows for selective deprotection under orthogonal conditions, providing a powerful tool for the synthesis of complex molecules, particularly mono-substituted acetic acid derivatives, which are common motifs in pharmacologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications in the field of drug discovery.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling and use in experimental setups.[2][3]

| Property | Value | References |

| Molecular Formula | C₉H₁₆O₄ | [4][5] |

| Molecular Weight | 188.22 g/mol | [4][6] |

| CAS Number | 32864-38-3 | [4][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |

| Boiling Point | 83-85 °C at 8 mmHg | [2][3][6] |

| Density | 0.994 g/mL at 25 °C | [2][3][6] |

| Refractive Index (n²⁰/D) | 1.416 | [2][3][6] |

| Solubility | Miscible with most common solvents; immiscible with water. | [2][3] |

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its application as a building block. The most common laboratory preparation is a two-step process adapted from a procedure in Organic Syntheses.[7] The process involves the preparation of monoethyl malonate (also known as ethyl hydrogen malonate) followed by its esterification with isobutylene.[7]

Experimental Protocol: Synthesis via Monoethyl Malonate

Step 1: Preparation of Potassium Ethyl Malonate

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Charge the flask with 100 g (0.625 mole) of diethyl malonate and 400 mL of absolute ethanol.

-

With stirring, add a solution of 35 g of potassium hydroxide pellets in 400 mL of absolute ethanol at room temperature over 1 hour. A white precipitate will form.

-

Continue stirring for an additional 2 hours after the addition is complete.

-

Allow the mixture to stand overnight, then heat to boiling on a steam bath and filter while hot using a steam-heated Büchner funnel.

-

Cool the filtrate in an ice bath to complete the precipitation of potassium ethyl malonate.

-

Collect the salt by suction filtration, wash with a small amount of ether, and dry under reduced pressure. The total yield is typically 80–87 g (75–82%).[7]

Step 2: Esterification with Isobutylene

-

Charge a 500-mL heavy-walled pressure bottle with 100 mL of ether and 3.5 mL of concentrated sulfuric acid.

-

Cool the solution to 5 °C in an ice bath.

-

Add 56 g (0.42 mole) of monoethyl malonate (prepared from the potassium salt by acidification) and approximately 60 mL (~0.75 mole) of liquefied isobutylene.

-

Immediately seal the bottle and shake mechanically at room temperature overnight.

-

After the reaction, chill the bottle in an ice-salt bath before carefully opening it.

-

Pour the reaction mixture into a 1-liter Erlenmeyer flask containing a cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous portion with two 75-mL portions of ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and distill the residue under reduced pressure. It is crucial that the distillation apparatus is first washed with a sodium hydroxide solution and dried to prevent acid-catalyzed decomposition of the product.[2]

-

Collect the fraction distilling at 98–100 °C/22 mmHg. The yield is typically 42–47 g (53–58%).[7]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in its active methylene group, which can be readily functionalized, and the orthogonal nature of its two ester groups, which allows for selective cleavage.

Alkylation of the Methylene Bridge

The protons of the central CH₂ group are acidic (pKa ≈ 11.86) and can be removed by a suitable base to form a stable enolate.[2] This nucleophilic enolate readily reacts with various electrophiles, most commonly alkyl halides, in a classic malonic ester synthesis pathway.

Caption: General workflow for the alkylation of this compound.

Typical Experimental Protocol: Monoalkylation

-

To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

-

Stir the mixture until gas evolution ceases, indicating complete formation of the enolate.

-

Add the desired alkyl halide (R-X) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the α-substituted derivative.[8]

Selective Deprotection and Decarboxylation

The key advantage of this compound is the ability to selectively cleave one of the two ester groups, providing access to either the mono-ethyl ester or mono-tert-butyl ester of a substituted malonic acid. Subsequent heating induces decarboxylation to afford the final substituted acetic acid derivative.

Caption: Orthogonal deprotection and decarboxylation pathways.

Experimental Protocol: Acid-Catalyzed Deprotection (Cleavage of tert-Butyl Ester)

-

Dissolve the α-substituted this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA), at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting malonic acid half-ester can be gently heated (often in a solvent like toluene or xylenes) to effect decarboxylation, yielding the substituted ethyl acetate derivative.[9]

Experimental Protocol: Base-Catalyzed Saponification (Cleavage of Ethyl Ester)

-

Dissolve the α-substituted this compound in a mixture of an alcohol (e.g., ethanol) and water.

-

Add one equivalent of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Stir the reaction at room temperature or with gentle heating until the saponification is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the resulting malonic acid half-ester with an organic solvent.

-

The half-ester can then be decarboxylated by heating to produce the substituted tert-butyl acetate derivative.[9]

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations with aldehydes and ketones. This reaction, typically catalyzed by a weak base like piperidine or pyridine, involves the nucleophilic addition of the malonate enolate to the carbonyl group, followed by dehydration to form a C=C double bond.[10][11] The products are α,β-unsaturated compounds that are valuable intermediates for further transformations, including the synthesis of heterocyclic systems.

Caption: Workflow for the Knoevenagel condensation reaction.

General Experimental Protocol: Knoevenagel Condensation

-

In a suitable solvent such as ethanol, toluene, or pyridine, dissolve the aldehyde or ketone, this compound, and a catalytic amount of a weak base (e.g., piperidine with a co-catalyst of acetic acid).

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting carbonyl compound is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the α,β-unsaturated product.[12]

Summary of Key Reactions

The versatility of this compound is summarized in the table below, highlighting its main synthetic transformations.

| Reaction | Reagents & Conditions | Product Type | Significance in Medicinal Chemistry |

| Alkylation | Base (NaH, K₂CO₃), Alkyl Halide (R-X) | α-Substituted Malonate | Introduction of diverse side chains (alkyl, aryl, etc.). |

| Acidic Deprotection & Decarboxylation | TFA or HCl; then Heat | Substituted Ethyl Acetate | Synthesis of carboxylic acid derivatives with a protected ethyl ester. |

| Basic Deprotection & Decarboxylation | KOH or NaOH; then Heat | Substituted tert-Butyl Acetate | Synthesis of carboxylic acid derivatives with a protected tert-butyl ester. |

| Decarboxylative Arylation | Arylboron nucleophile, Cu catalyst, aerobic oxidation | α-Aryl Acetate Derivative | Modern method for synthesizing drug intermediates.[13] |

| Knoevenagel Condensation | Aldehyde/Ketone, Weak Base (Piperidine) | α,β-Unsaturated Diester | Precursors for Michael additions and synthesis of heterocycles. |

Conclusion

This compound is a cornerstone building block for the synthesis of functionalized carboxylic acid derivatives, a structural class of immense importance in medicinal chemistry. Its defining feature—orthogonally protected ester groups—provides chemists with the flexibility to perform selective transformations, enabling efficient and controlled synthetic routes to complex molecular targets. From classic malonic ester alkylations to modern decarboxylative cross-coupling reactions, its broad reactivity profile ensures its continued relevance and application in the discovery and development of new therapeutic agents.

References

- 1. This compound | 32864-38-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 丙二酸叔丁基乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 9. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 13. Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol: Alkylation of tert-butyl ethyl malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction